molecular formula C14H31OP B14474543 Decyl(diethyl)oxo-lambda~5~-phosphane CAS No. 70709-57-8

Decyl(diethyl)oxo-lambda~5~-phosphane

Cat. No.: B14474543
CAS No.: 70709-57-8
M. Wt: 246.37 g/mol
InChI Key: ORGMNEWUWLFNFM-UHFFFAOYSA-N
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Description

Decyl(diethyl)oxo-λ⁵-phosphane is an organophosphorus compound featuring a pentavalent phosphorus center (denoted as λ⁵-phosphane) bonded to a decyl chain, two ethyl groups, and an oxo ligand. The λ⁵ designation indicates the phosphorus atom’s +5 oxidation state, stabilized by hypervalent bonding. While specific data on this compound are sparse in the literature, its structural analogs provide insights into its behavior .

Properties

CAS No.

70709-57-8

Molecular Formula

C14H31OP

Molecular Weight

246.37 g/mol

IUPAC Name

1-diethylphosphoryldecane

InChI

InChI=1S/C14H31OP/c1-4-7-8-9-10-11-12-13-14-16(15,5-2)6-3/h4-14H2,1-3H3

InChI Key

ORGMNEWUWLFNFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCP(=O)(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl(diethyl)oxo-lambda~5~-phosphane typically involves the reaction of decylphosphine with diethylphosphite under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Decyl(diethyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine alcohols, and substituted phosphines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of Decyl(diethyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The oxo group plays a crucial role in these interactions, facilitating the binding of the compound to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Decyl(diethyl)oxo-λ⁵-phosphane and related λ⁵-phosphanes:

Compound Substituents Key Functional Groups Electronic Effects Solubility/Reactivity Applications/Findings References
Decyl(diethyl)oxo-λ⁵-phosphane Decyl, diethyl, oxo Oxo (O) Electron-withdrawing oxo group Likely hydrophobic due to alkyl chains Potential ligand or catalyst precursor Inferred
Diethyl phosphorochlorothioate Diethyl, chloro, thioxo Thioxo (S) Thioxo enhances leaving-group ability Moderate polarity; reactive in SN2 Intermediate in synthesis
Dimethoxy-(3-methyl-4-methylsulfanyl-phenoxy)-thioxo-λ⁵-phosphane Dimethoxy, phenoxy, thioxo Thioxo (S), aromatic Aromatic rings provide resonance stability Low solubility in polar solvents Studied for solubility behavior
(4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane Diphenyl, ethenylphenyl, oxo Oxo (O), aromatic Bulky aryl groups hinder steric access Limited solubility in non-polar solvents Polymerization/crosslinking agent
Phosphane gold(I) compounds Triphenylphosphane, azole ligands N-Au-P bonds Hydrophilic groups modulate cytotoxicity Variable based on ligand hydrophilicity Anticancer agents (DHFR/TrxR inhibition)

Key Comparative Insights:

Electronic Effects :

  • The oxo group in Decyl(diethyl)oxo-λ⁵-phosphane withdraws electron density, polarizing the P=O bond and enhancing electrophilicity at phosphorus. In contrast, thioxo analogs (e.g., Diethyl phosphorochlorothioate) exhibit greater leaving-group aptitude due to sulfur’s lower electronegativity, making them more reactive in nucleophilic substitutions .
  • Aryl-substituted λ⁵-phosphanes (e.g., (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane) benefit from resonance stabilization, whereas alkyl chains in the target compound prioritize hydrophobicity .

Solubility and Reactivity: The decyl chain in the target compound likely increases solubility in non-polar solvents, contrasting with aryl-substituted analogs that exhibit lower solubility due to steric bulk . Phosphane gold(I) compounds with hydrophilic ligands (e.g., hydroxyl or carboxyl groups) show reduced cytotoxicity, suggesting that Decyl(diethyl)oxo-λ⁵-phosphane’s alkyl groups might enhance membrane permeability in biological systems .

Applications :

  • Anticancer activity : Phosphane ligands with N-Au-P bonds (e.g., ’s compounds 5 and 6) inhibit enzymes like DHFR and TrxR (IC₅₀ ~3.46 µM). The target compound’s lack of protic groups may similarly favor bioactivity .
  • Coordination chemistry : Triphenylphosphane in gold(I) complexes demonstrates strong protein binding (Ksv ~10⁴ M⁻¹), suggesting that Decyl(diethyl)oxo-λ⁵-phosphane could serve as a ligand for metal catalysts .

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